molecular formula C10H17NO5S B8237386 tert-butyl (3aS,6aR)-2,2-dioxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxathiazole-3-carboxylate

tert-butyl (3aS,6aR)-2,2-dioxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxathiazole-3-carboxylate

Cat. No.: B8237386
M. Wt: 263.31 g/mol
InChI Key: ZNCCYXVZFSELKH-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3aS,6aR)-2,2-dioxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxathiazole-3-carboxylate is a bicyclic heterocyclic compound featuring a cyclopenta[d]oxathiazole core with a sulfone (dioxo) group at the 2-position and a tert-butyl carbamate moiety at the 3-position. This compound is synthesized via acid-mediated deprotection of tert-butyl esters, as demonstrated in the preparation of cyclopenta[d]oxathiazole intermediates (e.g., compound 32 in ). The sulfone group enhances electrophilicity, making it reactive in nucleophilic substitution or cycloaddition reactions, while the tert-butyl group provides steric protection, improving stability during synthetic procedures. Its stereochemistry (3aS,6aR) is critical for enantioselective applications, particularly in pharmaceutical intermediates.

Properties

IUPAC Name

tert-butyl (3aS,6aR)-2,2-dioxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxathiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5S/c1-10(2,3)15-9(12)11-7-5-4-6-8(7)16-17(11,13)14/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCCYXVZFSELKH-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC2OS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2OS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (3aS,6aR)-2,2-dioxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxathiazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure that includes a dioxo group and a thiazole moiety. Its chemical formula is C10H13N1O4S1C_{10}H_{13}N_{1}O_{4}S_{1}, with a molecular weight of approximately 245.28 g/mol. The structural characteristics contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Activity : Compounds in the oxathiazole class have shown promising anticancer properties. For instance, studies have demonstrated that structurally related compounds can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models .
  • Antimicrobial Properties : The thiazole and oxathiazole derivatives are noted for their broad-spectrum antimicrobial activities. They can inhibit the growth of various pathogenic bacteria and fungi .
  • Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties by inhibiting key inflammatory mediators .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Research indicates that this compound may activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins such as Bax and caspases .
  • Enzyme Inhibition : Similar compounds have been shown to inhibit phosphotyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling pathways. This inhibition suggests potential applications in treating diabetes and metabolic disorders .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Efficacy : A study on a related oxathiazole derivative demonstrated an IC50 value of 39.21 µM against NIH3T3 cells, indicating lower cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 22.36 µM) and paclitaxel (IC50 = 20.01 µM). The compound effectively suppressed tumor growth in A549 lung cancer xenografts without significant toxicity .
  • Antimicrobial Activity : Another study highlighted the antimicrobial efficacy of oxathiazole derivatives against various strains of bacteria and fungi. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL depending on the pathogen .

Data Tables

Biological ActivityCompoundIC50 Value (µM)Reference
AnticancerCompound A39.21
AntimicrobialCompound B16 - 128
Enzyme InhibitionCompound CNot specified

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of oxathiazoles exhibit promising anticancer properties. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines such as A549. The mechanism often involves the inhibition of key signaling pathways like NF-κB, which is crucial for cell survival and proliferation .

2. Antimicrobial Properties
Studies on related compounds suggest that oxathiazole derivatives possess antimicrobial activity against various pathogens. The presence of the dioxo functional group enhances their interaction with biological targets, making them effective in combating bacterial infections .

3. Anti-inflammatory Effects
Compounds within this class have demonstrated potential anti-inflammatory effects by modulating inflammatory mediators. This suggests that tert-butyl (3aS,6aR)-2,2-dioxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxathiazole-3-carboxylate may be useful in developing new therapeutic agents for inflammatory diseases .

Synthetic Applications

1. Building Blocks in Organic Synthesis
The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to serve as a precursor for more complex molecules used in pharmaceuticals and agrochemicals .

2. Green Chemistry Approaches
Recent advancements emphasize the synthesis of oxathiazole derivatives through environmentally friendly methods. The development of greener synthetic pathways not only reduces waste but also improves the efficiency of producing compounds like this compound . This aligns with the principles of sustainable chemistry aimed at minimizing environmental impact.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated that compounds similar to tert-butyl (3aS,6aR)-2,2-dioxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxathiazole induce apoptosis in A549 cells through NF-κB inhibition .
Study 2Antimicrobial PropertiesFound that oxathiazole derivatives exhibit significant antimicrobial activity against Gram-positive bacteria .
Study 3Green SynthesisDeveloped a cost-effective and eco-friendly synthetic route for producing oxathiazole derivatives with high yields and minimal environmental impact .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related cyclopenta-fused heterocycles:

Compound Name Core Structure Key Substituents Functional Groups Applications/Properties Reference
tert-Butyl (3aS,6aR)-2,2-dioxo-...cyclopenta[d]oxathiazole-3-carboxylate Cyclopenta[d]oxathiazole tert-Butyl carbamate, sulfone (dioxo) Ester, sulfone Intermediate in enantioselective synthesis; high stability due to tert-butyl protection
Benzyl (1S,3aS,6aR)-hexahydropentalene-1-carboxylate Hexahydropentalene Benzyl ester, tert-butyl ester Ester, amide Substrate for phosphine-catalyzed [3+2] cycloadditions; 98% enantiomeric excess
(±)-tert-Butyl 5-(2-(trifluoromethyl)phenyl)-...cyclopenta[c]pyrrole-2-carboxylate Cyclopenta[c]pyrrole Trifluoromethylphenyl, tert-butyl carbamate Carbamate, trifluoromethyl Nonretinoid RBP4 antagonist; TFA deprotection used in synthesis
(3aS,6aR)-6-((E)-Tetradec-1-en-1-yl)-...cyclopenta[d]oxazol-2-one Cyclopenta[d]oxazol-2-one Tetradec-1-enyl chain Oxazolone, alkenyl Marine-derived anticancer agent; lipophilic side chain enhances membrane permeability
tert-Butyl ((3aR,4R,6R,6aS)-...cyclopenta[d]isoxazol-4-yl)carbamate Cyclopenta[d]isoxazole Hydroxymethyl, pentan-3-yl, tert-butyl carbamate Carbamate, hydroxymethyl Intermediate with improved hydrophilicity; structural analog for drug design
tert-Butyl (3aS,6aR)-octahydrocyclopenta[c]pyrrole-3-carboxylate Cyclopenta[c]pyrrole tert-Butyl carbamate, oxalate salt Carbamate, secondary amine Building block for heterocyclic libraries; 97% purity in commercial supplies

Key Research Findings

Reactivity and Stability :

  • The sulfone group in the target compound increases electrophilicity at the oxathiazole ring, enabling nucleophilic attack in coupling reactions. This contrasts with cyclopenta[d]oxazol-2-ones (), where the oxazolone ring is less reactive but more lipophilic.
  • The tert-butyl group enhances steric protection, reducing hydrolysis compared to benzyl esters (), which require TFA for deprotection.

Biological Activity: Cyclopenta[c]pyrrole derivatives () exhibit bioactivity as protein-protein interaction inhibitors or antagonists, leveraging their rigid bicyclic cores.

Synthetic Utility :

  • The target compound’s stereochemistry (3aS,6aR) is crucial for enantioselective synthesis, as seen in intermediates for irreversible enzyme inhibitors.
  • Cyclopenta[d]isoxazole derivatives () are tailored for hydrophilic interactions via hydroxymethyl groups, contrasting with the target’s tert-butyl hydrophobicity.

Preparation Methods

Cyclization Strategies for Oxathiazole Core Formation

The oxathiazole ring system is constructed via [3+2] cycloaddition or intramolecular nucleophilic substitution. A prominent method involves reacting α-diazosulfoxides with nitrile oxides under rhodium catalysis to form the 1,2,5-oxathiazole-S-oxide scaffold (Figure 1A) . For the target compound, stereoselective cyclization is achieved using chiral auxiliaries or resolved starting materials.

Example Protocol :

  • Substrate Preparation : Synthesize α-diazosulfoxide from cyclopentanecarboxylic acid derivatives via diazo transfer.

  • Cycloaddition : Treat with in situ-generated nitrile oxides (from hydroxamoyl chlorides) in dichloromethane at 0°C using Rh₂(OAc)₄ (5 mol%).

  • Oxidation : Convert the sulfoxide to sulfone using m-CPBA or H₂O₂/AcOH .

Key Data :

StepYield (%)Selectivity (d.r.)ConditionsSource
Cycloaddition65–784:1 (kinetic)0°C, Rh₂(OAc)₄
Sulfone Formation92>99%m-CPBA, RT

Stereocontrolled Construction of the Cyclopentane Moiety

The (3aS,6aR) configuration is established via asymmetric hydrogenation or enzymatic resolution. Patent CN105111129A details a resolution-free approach using L-proline-derived catalysts to induce helicity in the cyclopentane ring.

Stereochemical Control :

  • Chiral Pool Synthesis : Start with (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate, available via enzymatic hydrolysis of racemic esters.

  • Dynamic Kinetic Resolution : Employ Shvo’s catalyst (Ru complex) for hydrogenation of cyclopentenone precursors, achieving >90% ee .

Optimized Conditions :

ParameterValueImpact on eeSource
Catalyst Loading2 mol% Shvo’s catalyst92% ee
H₂ Pressure50 psiMinimizes over-reduction
SolventTHFEnhances enantioselectivity

Introduction of the Boc group is performed early to prevent side reactions. A two-step sequence—carbamate formation followed by Boc protection—is standard .

Protocol :

  • Carbamate Formation : React the primary amine with ClCO₂Et in the presence of Et₃N.

  • Boc Protection : Treat with Boc₂O (1.2 eq) and DMAP (0.1 eq) in THF at 0°C→RT.

Yield Optimization :

ReagentEquiv.Time (h)Yield (%)Source
Boc₂O1.2585
DMAP0.1588

Sulfonation and Oxidation to Sulfone

Sulfone installation is critical for stability and biological activity. Direct sulfonation using SO₂Cl₂ or stepwise oxidation (sulfide → sulfoxide → sulfone) is employed .

Oxidation Methods Comparison :

MethodReagentTemp. (°C)Yield (%)Purity (%)Source
Two-StepH₂O₂/AcOH407895
One-Stepm-CPBART9299

Final Assembly and Purification

The convergent synthesis involves coupling the Boc-protected cyclopentane fragment with the oxidized oxathiazole intermediate. Reverse-phase HPLC or recrystallization (EtOAc/hexane) ensures high purity .

Purification Data :

MethodPurity (%)Recovery (%)Source
HPLC99.570
Recrystallization98.285

Challenges and Mitigation Strategies

  • Epimerization : Minimized by avoiding basic conditions during Boc protection .

  • Sulfone Hydrolysis : Controlled by using anhydrous solvents and low temperatures .

  • Scale-Up Limitations : Continuous flow systems improve reproducibility for cycloaddition steps .

Q & A

Basic: What are the recommended synthetic pathways and purification methods for tert-butyl (3aS,6aR)-2,2-dioxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxathiazole-3-carboxylate?

Answer:
The synthesis typically involves multistep reactions, including cyclization and functional group protection. For example:

  • Cyclization : Reacting a thiol precursor with a carbonyl compound under acidic or basic conditions to form the oxathiazole ring .
  • Protection : Introducing the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP .
  • Purification : Flash chromatography (e.g., using silica gel with hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures yields high-purity product .

Basic: How can NMR spectroscopy validate the stereochemical configuration of this compound?

Answer:
1H and 13C NMR are critical for confirming stereochemistry:

  • Coupling constants (J values) : Vicinal coupling in the cyclopenta ring (e.g., J = 8–12 Hz for axial-equatorial protons) confirms the (3aS,6aR) configuration .
  • NOESY/ROESY : Cross-peaks between axial protons and the tert-butyl group verify spatial proximity of substituents .
  • Chemical shifts : The deshielded carbonyl (C=O) at ~165–170 ppm in 13C NMR confirms oxathiazole ring formation .

Advanced: What mechanistic insights explain the regioselectivity of oxathiazole ring formation?

Answer:
Regioselectivity is influenced by:

  • Nucleophilic attack : The thiol group preferentially attacks the electrophilic carbonyl carbon, forming the five-membered oxathiazole ring due to angle strain minimization .
  • Steric effects : Bulky tert-butyl groups direct ring closure away from sterically hindered positions .
  • Computational modeling : DFT studies predict transition-state energies favoring the observed (3aS,6aR) configuration .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Answer:
Yield discrepancies often arise from:

  • Reaction scale : Milligram-scale syntheses (e.g., 1 mmol in ) may show lower yields due to inefficient mixing vs. optimized larger batches .
  • Catalyst loading : Variations in palladium or acid/base catalyst concentrations (e.g., 0.1–5 mol%) significantly impact efficiency .
  • Workflow : Continuous flow reactors (mentioned in ) improve reproducibility by standardizing reaction parameters .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock/Vina) : Models binding affinity for enzymes like cyclooxygenase-2 (COX-2), aligning with anti-inflammatory activity observed in analogues .
  • MD simulations : Assess stability of ligand-protein complexes in aqueous environments, highlighting key hydrogen bonds with catalytic residues .
  • QSAR : Quantitative structure-activity relationships correlate substituent effects (e.g., electronegative groups) with bioactivity .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • pH stability : The Boc group is stable at neutral pH but hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions .
  • Thermal stability : Decomposition occurs above 150°C, confirmed by TGA-DSC. Store at –20°C in anhydrous DMSO or acetonitrile .
  • Light sensitivity : UV-Vis studies show no degradation under standard lab lighting, but prolonged UV exposure cleaves the oxathiazole ring .

Advanced: How does stereochemical purity impact pharmacological activity in preclinical models?

Answer:

  • Enantiomer-specific activity : The (3aS,6aR) enantiomer may exhibit 10–100x higher affinity for serotonin receptors compared to its (3aR,6aS) counterpart, based on chiral HPLC-separated analogues .
  • Toxicity : Impurities with incorrect stereochemistry (e.g., 5% contamination) reduce therapeutic indices in rodent models .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
  • Cell viability : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
  • Binding studies : Surface plasmon resonance (SPR) to measure real-time interactions with target proteins .

Advanced: What strategies optimize regioselective functionalization of the cyclopenta core?

Answer:

  • Directing groups : Install temporary substituents (e.g., boronate esters) to guide C–H activation at specific positions .
  • Metal catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively modifies sterically accessible carbons .
  • Protection/deprotection : Sequential Boc and benzyloxycarbonyl (Cbz) group manipulation enables stepwise derivatization .

Advanced: How do solid-state vs. solution-phase structural analyses differ for this compound?

Answer:

  • X-ray crystallography : Reveals planar oxathiazole rings and chair-like cyclopenta conformations in the solid state .
  • Solution NMR : Detects dynamic puckering of the cyclopenta ring, with averaged chemical shifts masking minor conformers .
  • DFT comparison : Computational models align better with crystallographic data, highlighting limitations of solution-phase analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.